HDAC2 vs. HDAC1 Selectivity Window
The target compound exhibits a quantifiable selectivity window between the closely related HDAC1 and HDAC2 isoforms, a feature absent in the unsubstituted benzimidazolone scaffold. While the generic benzimidazolone core is devoid of appreciable HDAC binding, 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one inhibits HDAC2 with an IC50 of 400 nM, compared to an IC50 of 550 nM for HDAC1, representing a 1.4-fold preference for HDAC2 [1]. This contrasts with the broader class of pan-HDAC inhibitors, where many hydroxamate-based compounds show non-selective inhibition across Class I HDACs [1].
| Evidence Dimension | HDAC2 vs. HDAC1 isoform selectivity |
|---|---|
| Target Compound Data | HDAC2 IC50 = 400 nM; HDAC1 IC50 = 550 nM |
| Comparator Or Baseline | Unsubstituted benzimidazolone core: No significant HDAC inhibition (inactive baseline at Class level) |
| Quantified Difference | 1.4-fold selectivity for HDAC2 over HDAC1; Inactive vs. active at sub-micromolar concentrations compared to the generic core. |
| Conditions | Inhibition of C-terminal 6XHis-tagged human recombinant full-length HDAC2 and C-terminal FLAG/His-tagged human recombinant HDAC1, expressed in baculovirus-infected Sf9 cells [1]. |
Why This Matters
For epigenetic research, sourcing a compound with a built-in, albeit modest, selectivity for HDAC2 over HDAC1 is valuable for dissecting isoform-specific functions without resorting to genetic knockdown, a property not provided by generic, inactive benzimidazolone building blocks.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752): HDAC2 and HDAC1 inhibition data. View Source
